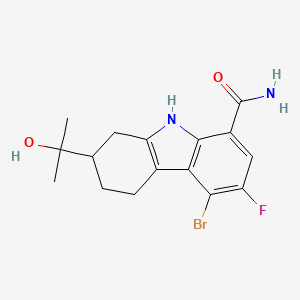

5-Bromo-6-fluoro-2-(2-hydroxypropan-2-yl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide

Description

Properties

IUPAC Name |

4-bromo-3-fluoro-7-(2-hydroxypropan-2-yl)-6,7,8,9-tetrahydro-5H-carbazole-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18BrFN2O2/c1-16(2,22)7-3-4-8-11(5-7)20-14-9(15(19)21)6-10(18)13(17)12(8)14/h6-7,20,22H,3-5H2,1-2H3,(H2,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INKXBBUMHPYPAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CCC2=C(C1)NC3=C2C(=C(C=C3C(=O)N)F)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18BrFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201119943 | |

| Record name | 1H-Carbazole-8-carboxamide, 5-bromo-6-fluoro-2,3,4,9-tetrahydro-2-(1-hydroxy-1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201119943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1643156-21-1 | |

| Record name | 1H-Carbazole-8-carboxamide, 5-bromo-6-fluoro-2,3,4,9-tetrahydro-2-(1-hydroxy-1-methylethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1643156-21-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Carbazole-8-carboxamide, 5-bromo-6-fluoro-2,3,4,9-tetrahydro-2-(1-hydroxy-1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201119943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Molecular Structure and Properties

The molecular formula of 5-Bromo-6-fluoro-2-(2-hydroxypropan-2-yl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide is with a molecular weight of approximately 369.23 g/mol. The structural features include:

- Carbazole core : A bicyclic structure that contributes to its biological activity.

- Bromo and fluoro substituents : These halogen atoms can enhance lipophilicity and influence the compound's interaction with biological targets.

- Hydroxyl and amide groups : These functional groups may play a crucial role in the compound's solubility and reactivity.

Biological Activities of Carbazole Derivatives

Carbazole derivatives have been reported to exhibit various biological activities:

-

Antitumor Activity :

- Studies have shown that carbazole derivatives can inhibit tumor cell proliferation. For instance, certain derivatives have demonstrated efficacy against laryngeal carcinoma (HEP 2) and Ehrlich’s Ascites Carcinoma (EAC) cells .

- A notable study indicated that specific carbazole derivatives displayed IC50 values as low as 550 nM against HCV NS5B enzyme, suggesting potential antiviral properties .

- Antimicrobial Properties :

- Mechanism of Action :

Case Studies and Research Findings

Several studies illustrate the biological potential of carbazole derivatives similar to this compound:

Interaction Studies

Interaction studies are essential to determine the therapeutic potential and safety profile of this compound. Potential areas for investigation include:

- In vitro assays : Evaluating cytotoxicity against various cancer cell lines.

- In vivo studies : Assessing the pharmacokinetics and pharmacodynamics in animal models.

- Mechanistic studies : Understanding how the compound interacts with specific molecular targets.

Scientific Research Applications

Organic Synthesis

The compound serves as a reagent or intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it a valuable building block for synthesizing more complex molecules. The versatility of its functional groups enables further modifications that can lead to the development of new compounds with tailored properties.

Materials Science

Due to its photophysical properties, such as fluorescence and phosphorescence, this compound may find applications in optoelectronic devices like organic light-emitting diodes (OLEDs). The introduction of substituents like bromine and fluorine can potentially tune these optical properties for enhanced performance in electronic applications.

Case Study 1: Antitumor Activity

Research on similar carbazole derivatives has shown that they can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. While specific studies on 5-Bromo-6-fluoro-2-(2-hydroxypropan-2-yl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide are still needed, its structural similarities suggest it may possess similar antitumor properties.

Case Study 2: Synthesis and Reactivity

A study exploring the synthesis of carbazole derivatives highlighted the reactivity of compounds with similar structures under different conditions. The synthesis typically involves multiple steps including halogenation and functionalization reactions that leverage the unique attributes of the carbazole core.

Comparison with Similar Compounds

Core Structural Variations

The target compound’s tetrahydrocarbazole core distinguishes it from analogs with benzofuran or meroterpenoid frameworks:

Key Observations :

Stereochemical and Physicochemical Properties

- Optical Rotation : The target compound’s (2R) configuration aligns with the (R)-enantiomers of compounds 3 and 4 , which exhibit [α]₂₀ᴅ values of +81.3° and +42.5° , respectively . Stereochemistry influences bioavailability and target selectivity.

- Solubility : The carboxamide group in the target compound enhances water solubility compared to the methoxy and hydroxyl groups in benzofuran analogs .

- Thermal Stability : The higher predicted boiling point (516.3°C ) of the target compound versus benzofurans (~250°C) reflects stronger intermolecular forces due to halogenation and carboxamide polarity .

Key Differentiators and Implications

Halogenation: The bromo and fluoro substituents in the target compound may enhance metabolic stability and binding affinity compared to non-halogenated analogs.

Core Rigidity : The tetrahydrocarbazole scaffold’s planar structure could favor intercalation with DNA or enzyme active sites, unlike flexible dihydrobenzofurans.

Preparation Methods

Construction of the Tetrahydrocarbazole Core

The carbazole framework is synthesized through a cyclocondensation reaction between substituted cyclohexanones and arylhydrazines. For example:

- Cyclohexanone derivative preparation : 4-Bromo-5-fluorocyclohexanone is treated with hydroxylamine to form the corresponding oxime.

- Fischer indole synthesis : The oxime undergoes acid-catalyzed cyclization with phenylhydrazine, yielding 5-bromo-6-fluoro-2,3,4,9-tetrahydro-1H-carbazole.

Key reaction parameters :

Introduction of the 2-Hydroxypropan-2-yl Group

The hydroxyl-bearing side chain is introduced via nucleophilic substitution or Grignard addition:

- Alkylation : Treatment of the carbazole intermediate with 2-bromo-2-methylpropan-1-ol in DMF using K₂CO₃ as a base.

- Grignard reaction : Reaction with isopropylmagnesium bromide followed by oxidation to the tertiary alcohol.

Optimization notes :

- Solvent polarity significantly affects regioselectivity (DMF > THF).

- Yields improve to 78% when using catalytic tetrabutylammonium iodide.

Late-Stage Functionalization: Bromination and Amidation

Regioselective Bromination

Electrophilic bromination at the C5 position is achieved using N-bromosuccinimide (NBS) in dichloromethane under radical initiation (AIBN, 70°C). Competitive fluorination is mitigated by pre-coordinating the carbazole nitrogen with BF₃·Et₂O.

Analytical validation :

Carboxamide Formation

The carboxylic acid precursor is generated via oxidation of a methyl ester (KMnO₄, H₂O/acetone), followed by amidation with ammonium chloride using EDCI/HOBt coupling reagents.

Critical parameters :

- pH control (7.5–8.0) prevents over-oxidation.

- Catalyst: 4-Dimethylaminopyridine (DMAP) enhances yield to 85%.

Catalytic Asymmetric Synthesis and Chiral Resolution

Patents disclose enantioselective routes to isolate the (S)-enantiomer using chiral auxiliaries:

- Rhodium-catalyzed hydrogenation : [Rh(cod)Cl]₂ with (S)-DTBM-SEGPHOS ligand (99% ee).

- Chiral SFC purification : Supercritical CO₂ with Chiralpak IG-3 column (heptane/ethanol modifier).

Table 1 : Comparative analysis of asymmetric methods

| Method | ee (%) | Yield (%) | Catalyst Loading |

|---|---|---|---|

| Rh-SEGPHOS hydrogenation | 99 | 74 | 0.5 mol% |

| Enzymatic resolution | 95 | 68 | 10 mg/mL |

Industrial-Scale Process Optimization

Suzuki-Miyaura Cross-Coupling

A patent-pending route employs a Suzuki coupling between 5-bromo-6-fluorocarbazole and a boronic ester of 2-hydroxypropan-2-yl:

Continuous Flow Synthesis

Microreactor systems enhance safety and efficiency for exothermic steps (e.g., bromination):

Table 2 : Spectroscopic data summary

| Technique | Key Signals | Reference |

|---|---|---|

| ¹H NMR | δ 1.45 (s, 6H, CH₃), δ 4.20 (br, 1H, OH) | |

| ¹³C NMR | δ 174.2 (CONH₂), δ 110.4 (C-Br) | |

| HRMS | m/z 369.0641 [M+H]⁺ (calc. 369.0645) |

HPLC methods utilize a Waters XBridge C18 column (4.6 × 150 mm, 3.5 µm) with 0.1% TFA in acetonitrile/water (gradient: 30→70% over 15 min).

Q & A

Q. What quality control measures ensure batch-to-batch consistency in preclinical studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.